3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one, also known as 1,1'-dimethyl-[1,1'-biisobenzofuran]-3,3'(1H,1'H)-dione, is an organic compound belonging to the class of biisobenzofurans. This compound features a unique structure with two isobenzofuran units linked by a single bond, each containing a methyl group at the 1-position and a carbonyl group at the 3-position. It is recognized for its potential biological activities and serves as a building block in organic synthesis for creating more complex molecules .
The compound is synthesized through various chemical processes and has been studied extensively in scientific literature for its structural properties and potential applications. Its molecular formula is C18H14O4, and it has a molecular weight of 294.3 g/mol. The compound's CAS number is 61613-17-0 .
3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one can be classified as:
The synthesis of 3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one can be achieved through several methods, with one common approach being the condensation of dimethyl derivatives of isobenzofuran with appropriate oxidizing agents.
The molecular structure of 3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one includes:
Property | Value |
---|---|
Molecular Formula | C18H14O4 |
Molecular Weight | 294.3 g/mol |
IUPAC Name | 3-methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)-isobenzofuran-1-one |
InChI | InChI=1S/C18H14O4/c1-17(13... |
InChI Key | XCHFZQHAUQXSMG-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2=CC=CC=C2C(=O)O1)C3(C4=CC=CC=C4C(=O)O3)C |
This compound can undergo various chemical reactions:
Oxidation: Further oxidation can introduce additional functional groups or modify existing carbonyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions .
The compound exhibits typical physical properties associated with aromatic compounds:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like DMSO and ethanol |
Stability | Stable under standard laboratory conditions |
3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9